(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol
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Overview
Description
(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl and dimethyl groups, as well as a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde or ketone under acidic or basic conditions to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halides and amines.
Scientific Research Applications
(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylcyclohex-2-en-1-one: Shares the cyclohexene ring structure but lacks the ethyl and methanol groups.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: Similar bicyclic structure with different functional groups.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
89452-23-3 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2-ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C11H20O/c1-4-9-6-5-7-11(2,3)10(9)8-12/h6,10,12H,4-5,7-8H2,1-3H3 |
InChI Key |
CEHJANAOFHYFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC(C1CO)(C)C |
Origin of Product |
United States |
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